molecular formula C21H21N5O3S B3294521 1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide CAS No. 887219-50-3

1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide

Cat. No. B3294521
CAS RN: 887219-50-3
M. Wt: 423.5 g/mol
InChI Key: QBTNTLMFHBIIPC-UHFFFAOYSA-N
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Description

Furans are a class of organic compounds that consist of a five-membered aromatic ring with four carbon atoms and one oxygen . Triazoles, on the other hand, are a class of five-membered aromatic heterocyclic compounds containing three nitrogen atoms . Carboxamides are organic compounds characterized by the presence of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .


Molecular Structure Analysis

Triazole rings can exhibit different tautomeric forms, which are important for understanding their chemical reactivity and interactions with biomolecules . The influence of substituents in the triazole ring on tautomeric equilibrium has been elucidated .


Chemical Reactions Analysis

Triazole compounds are known to undergo a variety of chemical reactions, including prototropic tautomerism, which involves the transfer of a proton within the molecule . The reactivity of these compounds can be influenced by various factors, including the nature and position of substituent groups .

Mechanism of Action

Target of Action

It is suggested that the compound has a broad spectrum of antitumor activity , indicating that it may interact with multiple targets within cancer cells.

Mode of Action

It is known that the compound forms a distinctive pattern of sensitivity against some individual cell lines . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .

Biochemical Pathways

Given its antitumor activity , it can be inferred that it likely interferes with pathways essential for cancer cell proliferation and survival.

Result of Action

The compound has been shown to exhibit antitumor activity, demonstrating a distinctive pattern of sensitivity against some individual cell lines . This suggests that the compound may induce cell death or inhibit cell proliferation in these cancer cells.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. While some triazole derivatives are used as therapeutic agents, others may have toxic effects . Therefore, it’s important to evaluate the safety of a compound through rigorous testing .

Future Directions

The development of new triazole derivatives with improved properties is a topic of ongoing research . These compounds have potential applications in various fields, including medicinal chemistry, agriculture, and industry .

properties

IUPAC Name

1-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-phenylmethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c22-18(27)14-8-10-25(11-9-14)16(13-5-2-1-3-6-13)17-20(28)26-21(30-17)23-19(24-26)15-7-4-12-29-15/h1-7,12,14,16,28H,8-11H2,(H2,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTNTLMFHBIIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(C2=CC=CC=C2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide
Reactant of Route 2
1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide
Reactant of Route 4
1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide
Reactant of Route 5
1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide
Reactant of Route 6
1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide

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